N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-pyridin-4-ylpyrrolidine-1-carboxamide
Description
N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-pyridin-4-ylpyrrolidine-1-carboxamide is a complex organic compound that features an indole moiety, a pyridine ring, and a pyrrolidine carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Properties
IUPAC Name |
N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-pyridin-4-ylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-15-17(18-5-2-3-6-19(18)24-15)10-13-23-21(26)25-14-4-7-20(25)16-8-11-22-12-9-16/h2-3,5-6,8-9,11-12,20,24H,4,7,10,13-14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDHUICAJGTVNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC(=O)N3CCCC3C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-pyridin-4-ylpyrrolidine-1-carboxamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Ethyl Chain: The indole derivative is then alkylated using an appropriate alkyl halide in the presence of a base such as potassium carbonate.
Pyridine Ring Introduction: The pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods like the Suzuki or Heck reaction.
Formation of the Pyrrolidine Carboxamide: The final step involves the formation of the pyrrolidine ring and its subsequent conversion to the carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole and pyridine rings, using reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.
Substitution: Halogens (chlorine, bromine), nitro compounds, and other electrophiles.
Major Products
- Various substituted indoles and pyridines from electrophilic substitution.
Oxindole derivatives: from oxidation.
Piperidine derivatives: from reduction.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-pyridin-4-ylpyrrolidine-1-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate protein-ligand interactions, enzyme inhibition, and receptor binding studies.
Medicine
In medicine, the compound is explored for its potential therapeutic effects. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of oncology and neurology.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-pyridin-4-ylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, potentially inhibiting their activity or altering their function. The pyridine and pyrrolidine groups can further modulate these interactions, enhancing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-indol-3-yl)ethyl]-2-pyridin-4-ylpyrrolidine-1-carboxamide
- N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-pyridin-4-ylpiperidine-1-carboxamide
- N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-pyridin-4-ylmorpholine-1-carboxamide
Uniqueness
N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-pyridin-4-ylpyrrolidine-1-carboxamide is unique due to the specific combination of its functional groups. The presence of both the indole and pyridine rings, along with the pyrrolidine carboxamide, provides a distinct set of chemical and biological properties that are not found in other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
